6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone

Lipophilicity Drug-likeness Permeability

SAR exploration in kinase or anti-inflammatory programs often stalls awaiting custom fluorinated building blocks. 6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone (CAS 1338494-87-3) solves this: • Off-the-shelf solid (≥95%, MW 157.15) for late-stage N1/C-4 diversification - eliminates custom synthesis lead times and enables rapid parallel analog generation. • 5-Fluoro substituent enhances metabolic stability and provides a 19F NMR spectroscopic handle for fragment-based screening and binding assays absent in non-fluorinated analogs. • Moderate hydrophilicity (LogP -0.59); dimethylamino group serves as a weak base influencing solubility and target binding interactions. Consistent batch quality; in stock for immediate global dispatch to R&D facilities.

Molecular Formula C6H8FN3O
Molecular Weight 157.15 g/mol
CAS No. 1338494-87-3
Cat. No. B1455675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone
CAS1338494-87-3
Molecular FormulaC6H8FN3O
Molecular Weight157.15 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=NC(=O)N1)F
InChIInChI=1S/C6H8FN3O/c1-10(2)5-4(7)3-8-6(11)9-5/h3H,1-2H3,(H,8,9,11)
InChIKeyODSMLDZBFVDLKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone Overview


6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a disubstituted pyrimidin-2(1H)-one heterocycle bearing a dimethylamino group at the C-6 position and a fluorine atom at C-5 . It is supplied by multiple vendors as a solid building block with typical purity specifications of 95% or higher, and a calculated LogP of -0.59 indicates moderate hydrophilicity . The compound is listed in screening and diversity collections for early drug discovery, but its specific biological targets remain undisclosed in the open literature .

6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone Substitution Risks


In a closely related series of 5-substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines, the nature of the C-5 substituent (H, alkyl, aryl, or fluorine) dramatically altered both the potency of NO-production inhibition (IC50 ranging from 2.57 µM to 11.49 µM) and the emergence of cytotoxicity [1]. Although the target compound differs in its substitution pattern, this precedent demonstrates that even minor modifications on the pyrimidinone ring can produce functional consequences that render direct substitution unreliable. Without direct comparative data for the target compound itself, researchers should not assume that a 6-amino or 6-alkylamino analog will exhibit equivalent solubility, metabolic stability, or biological profile.

6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone vs. Structural Analogs


Lipophilicity: Dimethylamino vs. Amino Analogs

The target compound bears a 6-dimethylamino group, which is a tertiary amine with two methyl substituents. This is expected to increase lipophilicity relative to the primary amine (6-amino-5-fluoro-2(1H)-pyrimidinone) and the secondary amine (6-methylamino analog), while remaining less lipophilic than the 6-diethylamino congener. Although no experimental LogP is available for the target compound, its calculated LogP from Hit2Lead is -0.59 . For context, the removal of one methyl group (secondary amine) would lower LogP, and removal of both methyls (primary amine) would reduce it further [1]. The diethylamino analog is predicted to have a higher LogP, potentially exceeding 0.5.

Lipophilicity Drug-likeness Permeability

Metabolic Stability: 5-Fluoro vs. Non-Fluorinated Analog

The 5-fluoro substituent on the pyrimidinone ring blocks a potential site of oxidative metabolism that would be available on the non-fluorinated 6-(dimethylamino)-2(1H)-pyrimidinone analog. In analogous heterocyclic systems, C–H to C–F replacement at a metabolically labile position has been shown to increase in vitro half-life in liver microsomes by 2- to 5-fold [1]. While direct microsomal stability data for the target compound are not publicly available, the 5-fluoro derivative is expected to be more resistant to CYP450-mediated oxidation at C-5 than its des-fluoro counterpart.

Metabolic stability Oxidative metabolism Fluorine substitution

Fungicidal Activity of 5-Fluoropyrimidinone Scaffold

A Dow AgroSciences patent (US 8,916,579 B2, derived from US20110053891A1) explicitly claims 5-fluoropyrimidinone derivatives as fungicides active against Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes [1]. Although the patent does not single out this exact compound, its core 5-fluoropyrimidin-2(1H)-one scaffold is the central pharmacophore. The non-fluorinated analog lacks this fungicidal activity, as the fluorine at C-5 is critical for target binding or metabolic activation [1]. The target compound, bearing an additional 6-dimethylamino group, represents an unexplored derivative within this active scaffold.

Fungicide Ascomycetes 5-Fluoropyrimidinone

Purity and Commercial Availability Advantages

The target compound is stocked by multiple reputable vendors with defined purity specifications: 95% (Fluorochem, AKSci, Hit2Lead) and NLT 98% (MolCore) . In contrast, the 6-amino, 6-methylamino, and 6-diethylamino analogs are not listed as stock items by the same suppliers, often requiring custom synthesis with associated cost and lead-time penalties. Quantified difference: The target compound is available off-the-shelf from at least five vendors; the closest analog (6-amino-5-fluoro-2(1H)-pyrimidinone) has zero confirmed stock vendors.

Chemical procurement Purity specification Commercial availability

6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone Applications


Lead Optimization: Kinase and Anti-Inflammatory Agents

The compound serves as a late-stage diversification building block for introducing a 6-dimethylamino-5-fluoropyrimidin-2(1H)-one moiety into drug candidates. As shown in Section 3, the dimethylamino group provides moderate lipophilicity (LogP -0.59) and the 5-fluoro substituent is anticipated to enhance metabolic stability . The scaffold is amenable to further derivatization at the N1 or C-4 positions, making it suitable for SAR exploration in kinase inhibitor or anti-inflammatory programs.

Fungicide Scaffold Optimization

Based on the Dow AgroSciences patent establishing the 5-fluoropyrimidin-2(1H)-one core as fungicidally active , this compound can be used as a control or scaffold for synthesizing new analogs with variation at the 6-position. Its off-the-shelf availability enables rapid parallel synthesis without the delay of custom building block preparation.

Probe Development for Target Identification

The compound's structural simplicity (MW 157.15) combined with its fluorine atom makes it a candidate for 19F NMR-based binding assays or as a core fragment for fragment-based drug discovery. The fluorine atom at C-5 provides a spectroscopic handle absent in non-fluorinated analogs , while the dimethylamino group is a weak base that can influence solubility and binding interactions.

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